1-(4-Ethoxy-2-methoxyphenyl)ethanone

Description

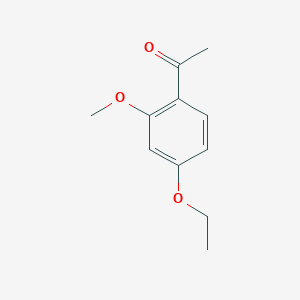

1-(4-Ethoxy-2-methoxyphenyl)ethanone (CAS: 104296-18-6), also known as 4'-ethoxy-2'-methoxyacetophenone, is a substituted acetophenone derivative with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the para (C-4) and ortho (C-2) positions of the aromatic ring, respectively . Its structure (Fig. 1) confers distinct physicochemical properties, including moderate lipophilicity and electronic effects due to electron-donating substituents. This compound is primarily utilized in organic synthesis and pharmaceutical research, serving as a precursor for complex molecules or a model for structure-activity relationship (SAR) studies.

Fig. 1: Structure of this compound.

Properties

CAS No. |

104296-18-6 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(4-ethoxy-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)12)11(7-9)13-3/h5-7H,4H2,1-3H3 |

InChI Key |

YBNIVCKJINJQLS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)OC |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of substituted acetophenones are highly dependent on the type, number, and position of substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Hydroxyl (–OH) vs. Alkoxy (–OCH₃/–OCH₂CH₃) Groups : Hydroxyl groups enhance hydrogen bonding and solubility, improving biological activity (e.g., α-glucosidase inhibition in compounds 8 and 9 ) . In contrast, alkoxy groups (methoxy, ethoxy) increase lipophilicity, favoring membrane permeability and pharmacokinetic properties .

- Biphenyl Systems: The biphenyl scaffold in 1-(4′-Methoxy-4-biphenylyl)ethanone enhances aromatic stacking interactions, making it suitable for targeting hydrophobic enzyme pockets .

Key Findings :

- α-Glucosidase Inhibition : Compounds with multiple hydroxyl groups (e.g., 8 ) exhibit superior inhibitory activity due to stronger hydrogen bonding with enzyme active sites. The ethoxy/methoxy combination in the target compound may reduce this effect .

- Antibacterial Activity : Methoxy and ethoxy groups are less electronegative than halogens (e.g., –Cl, –Br in Schiff bases from ), which may explain lower antibacterial potency compared to halogenated analogs .

Insights :

- Reactivity : Ethoxy groups are less reactive than hydroxyl or halogen substituents, requiring milder conditions for functionalization .

- Spectral Characterization : The target compound’s ¹H NMR would show distinct aromatic signals for C-2 (δ 3.8–4.0 ppm, methoxy) and C-4 (δ 1.4–1.6 ppm, ethoxy CH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.